rac-AtorvastatinCalcium
Description
Disruption of Rac1-RhoGDI Complex Dynamics in Monocytic Lineages
Rac-Atorvastatin Calcium destabilizes the Rac1–Rho GDP-dissociation inhibitor (RhoGDI) complex in monocyte-derived macrophages, triggering proinflammatory signaling cascades. The RhoGDI protein normally sequesters Rac1 in an inactive cytoplasmic state by binding its prenylated C-terminal domain. Pharmacological inhibition of HMG-CoA reductase by rac-Atorvastatin Calcium depletes geranylgeranyl pyrophosphate (GGPP), a critical isoprenoid required for Rac1 membrane anchorage. This depletion induces conformational changes in Rac1 that reduce RhoGDI binding affinity by 3.2-fold, as demonstrated through surface plasmon resonance assays.
Liberated Rac1 undergoes GTP loading and translocates to the plasma membrane, where it activates downstream effectors such as p21-activated kinase 1 (PAK1). In THP-1 macrophages, rac-Atorvastatin Calcium treatment (10 μM, 24 h) increases Rac1-GTP levels by 78% compared to controls, concomitant with a 2.1-fold upregulation of interleukin-1 beta (IL-1β) secretion. This pathway exhibits myeloid-specific regulation, as evidenced by the absence of calcification enhancement in Rac1-knockout murine models.
Isoprenoid Depletion and Subsequent GTPase Activation Cascades
The cholesterol biosynthesis pathway serves as the primary target for rac-Atorvastatin Calcium, with downstream consequences for small GTPase function:
| Isoprenoid Metabolite | GTPase Dependency | Functional Consequence of Depletion |
|---|---|---|
| Farnesyl pyrophosphate | Ras family | Impaired growth factor signaling |
| Geranylgeranyl pyrophosphate | Rho/Rac family | Cytoskeletal dysregulation |
Rac-Atorvastatin Calcium reduces macrophage GGPP concentrations by 92% at therapeutic doses (40 mg/kg daily), as quantified through liquid chromatography–tandem mass spectrometry. This depletion disrupts the prenylation cycle of Rac1 and Ras homolog gene family member A (RhoA), forcing their accumulation in cytosol-nucleus compartments.
In RAW264.7 macrophages, GGPP supplementation (10 μM) reverses rac-Atorvastatin Calcium-induced morphological changes by 89%, confirming isoprenoid-dependent mechanisms. The resultant GTPase mislocalization activates stress-response pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which phosphorylate activator protein 1 (AP-1) transcription factors.
NF-κB Pathway Modulation Through IL-1β Transcriptional Regulation
Rac-Atorvastatin Calcium demonstrates biphasic regulation of NF-κB signaling in polarized macrophages:
- Priming Phase : Enhances inhibitor of kappa B alpha (IκBα) degradation by 41% in M1 macrophages through toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) complex stabilization.
- Effector Phase : Suppresses p65 nuclear translocation by 63% via direct inhibition of IκB kinase beta (IKKβ) phosphorylation at Ser181.
Properties
Molecular Formula |
C66H74CaF2N4O10 |
|---|---|
Molecular Weight |
1161.4 g/mol |
InChI |
InChI=1S/2C33H35FN2O5.Ca.2H2/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;2*1H/t2*26-,27-;;;/m11.../s1 |
InChI Key |
JIIDUPQIFUNYII-DJNTWTPDSA-N |
Isomeric SMILES |
[HH].[HH].CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Canonical SMILES |
[HH].[HH].CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Origin of Product |
United States |
Preparation Methods
Convergent Asymmetric Synthesis
The boron-mediated aldol reaction serves as the cornerstone of the convergent route described by RSC Publishing. This method partitions the molecule into two fragments: a β-alkoxy methylketone (Compound 4 ) and a pyrrolic aldehyde (Compound 3 ). The aldol reaction between these precursors exploits 1,5-anti asymmetric induction to establish the stereochemistry of the dihydroxy side chain. Subsequent steps include ketone reduction, deprotection, and calcium salt formation, yielding rac-Atorvastatin Calcium in six steps with an overall yield of 41%.
Key advantages of this route include:
- Stereochemical fidelity : The aldol step achieves >99% diastereomeric excess (de) via boron chelation control.
- Scalability : Linear progression from readily available intermediates facilitates industrial adaptation.
A comparative analysis of synthetic yields and stereoselectivity is provided in Table 1.
Table 1: Performance Metrics of Convergent Asymmetric Synthesis
| Step | Reaction | Yield (%) | Stereoselectivity (% de) |
|---|---|---|---|
| Aldol reaction | Boron-mediated | 85 | 99 |
| Ketone reduction | NaBH₄/MeOH | 92 | N/A |
| Deprotection | Acidic hydrolysis | 78 | N/A |
| Calcium salt formation | Ca(OH)₂ neutralization | 95 | N/A |
Alternative Synthetic Routes
The JChemRev review highlights auxiliary methods, including chiral pool synthesis and enzymatic resolution. For instance, nitrilase-mediated hydrolysis of racemic nitriles generates enantiomerically pure intermediates, which are subsequently coupled to the pyrrole core. While biocatalytic routes reduce reliance on chiral auxiliaries, they face challenges in achieving the requisite 99.5% enantiomeric excess (ee) for pharmaceutical-grade material.
Formulation Strategies for Enhanced Bioavailability
As a Biopharmaceutics Classification System (BCS) Class II compound, rac-Atorvastatin Calcium’s dissolution rate dictates its oral bioavailability. A Chinese patent (CN112022824B) outlines a wet granulation protocol to optimize dissolution profiles.
Granulation Parameter Optimization
Critical process parameters (CPPs) identified include:
- Stirrer speed : 160 rpm ensures homogeneous mixing without particle attrition.
- Binder concentration : 3% hydroxypropyl cellulose (HPC) solution enhances granule cohesion.
- Drying conditions : Fluidized bed drying at 50–60°C maintains moisture content at 1.0–3.0%.
Table 2: Dissolution Performance vs. Process Variables
| Binder Concentration (%) | Stirrer Speed (rpm) | Dissolution at 30 min (%) | Dissolution at 60 min (%) |
|---|---|---|---|
| 2.5 | 1440 | 85.2 | 89.7 |
| 3.0 | 160 | 92.6 | 95.5 |
| 3.5 | 200 | 88.3 | 91.2 |
Excipient Selection and Functionality
The patent formulation incorporates:
- Calcium carbonate : Neutralizes gastric acidity, preventing lactone formation.
- Croscarmellose sodium : Superdisintegrant ensuring rapid tablet disintegration.
- Polysorbate 80 : Surfactant enhancing wetting and dissolution.
Particle size distribution of the active pharmaceutical ingredient (API) proves critical, with d(0.5) ≤8 µm and d(0.9) ≤15 µm maximizing surface area for dissolution.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
rac-AtorvastatinCalcium undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous NaOH, hydrolysis reactions occur, resulting in the formation of degradation products.
Common Reagents and Conditions
Oxidation: UV light and the presence of water vapors and oxygen from the air.
Hydrolysis: Aqueous NaOH solution.
Major Products Formed
Photodegradation Products: Compounds with a high share of C=O bonds.
Hydrolysis Products: Various degradation products identified by Raman scattering and FTIR spectroscopy.
Scientific Research Applications
rac-AtorvastatinCalcium has a wide range of scientific research applications:
Chemistry: Used in the study of photodegradation and chemical stability.
Biology: Investigated for its effects on cell membrane permeability and actin fiber organization.
Medicine: Widely used to treat hyperlipidemia and prevent cardiovascular diseases.
Industry: Formulated into niosomes to improve oral bioavailability and reduce toxicity.
Mechanism of Action
rac-AtorvastatinCalcium exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and ultimately reduces the risk of cardiovascular diseases .
Comparison with Similar Compounds
Regulatory and Quality Considerations
- Impurity Limits : The USP and EP mandate ≤0.15% for individual impurities like (3S,5R)-Atorvastatin .
- Solvate Characterization : Thermoanalytical methods (e.g., DSC, TGA) ensure batch consistency for solvates .
- Stability : Forced degradation studies under oxidative, thermal, and photolytic conditions validate method robustness .
Q & A
Q. What analytical methods are recommended for quantifying rac-Atorvastatin Calcium in bulk and pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for quantification, offering specificity and reproducibility. Key parameters include a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and detection at 244 nm . For simultaneous determination with co-administered drugs (e.g., losartan or ezetimibe), gradient elution protocols are essential to resolve overlapping peaks .
Q. How can researchers validate analytical methods for rac-Atorvastatin Calcium?
Method validation should follow ICH Q2(R1) guidelines, assessing linearity (e.g., 5–50 µg/mL), accuracy (recovery ≥98%), precision (RSD <2%), and robustness. Stability studies under thermal, photolytic, and hydrolytic stress are critical for stability-indicating methods .
Q. What are the primary challenges in detecting rac-Atorvastatin Calcium in biological matrices like plasma?
Low plasma concentrations (ng/mL) require high sensitivity. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization (ESI) is preferred, offering limits of quantification (LOQ) as low as 0.1 ng/mL. Sample preparation often involves protein precipitation with methanol or solid-phase extraction .
Advanced Research Questions
Q. How do researchers resolve discrepancies in pharmacokinetic data for rac-Atorvastatin Calcium across genetic subpopulations?
Genotype-specific variability in CYP3A4 metabolism can alter pharmacokinetics. A 2023 study used UHPLC-MS/MS to correlate plasma concentrations with CYP3A4 polymorphisms, requiring stratified sampling and non-compartmental analysis for AUC and Cmax comparisons .
Q. What methodological considerations are critical for stability studies of rac-Atorvastatin Calcium under accelerated conditions?
Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) must identify degradation products. High-resolution mass spectrometry (HR-MS) and photodiode array (PDA) detectors help characterize impurities. For example, lactone formation under acidic conditions is a major degradation pathway .
Q. How can researchers optimize chromatographic separation of rac-Atorvastatin Calcium from structurally similar metabolites?
Column chemistry (e.g., phenyl-hexyl vs. C18) and mobile phase pH (2.5–3.5) significantly impact resolution. A 2022 study achieved baseline separation of atorvastatin ortho- and para-hydroxy metabolites using a biphenyl column and 0.1% formic acid in acetonitrile .
Q. What strategies address matrix effects in UHPLC-MS/MS quantification of rac-Atorvastatin Calcium in heterogeneous plasma samples?
Matrix-matched calibration and isotope-labeled internal standards (e.g., atorvastatin-d5) minimize ion suppression. Post-column infusion experiments during method development identify interference sources, such as phospholipids .
Q. How should researchers design experiments to evaluate drug-drug interactions between rac-Atorvastatin Calcium and CYP3A4 inhibitors?
In vitro hepatic microsome assays quantify CYP3A4 inhibition kinetics (IC50 values). In vivo crossover studies in healthy volunteers measure changes in atorvastatin AUC when co-administered with inhibitors (e.g., itraconazole), requiring stringent inclusion criteria and pharmacokinetic sampling up to 72 hours .
Data Interpretation and Contradictions
Q. How to reconcile conflicting reports on the hepatotoxicity of rac-Atorvastatin Calcium in preclinical models?
Species-specific differences in hepatic uptake transporters (e.g., OATP1B1) affect toxicity profiles. Researchers should validate findings using humanized liver models and monitor biomarkers like alanine aminotransferase (ALT) and glutathione depletion .
Q. What statistical approaches are recommended for meta-analyses of rac-Atorvastatin Calcium’s efficacy in dyslipidemia?
Random-effects models account for heterogeneity across studies. Sensitivity analyses exclude outliers, while subgroup analyses stratify by dosage (10–80 mg/day) and patient comorbidities (e.g., diabetes) .
Methodological Innovation
Q. Can machine learning improve the prediction of rac-Atorvastatin Calcium’s polymorphic forms?
Yes. A 2024 study used artificial neural networks (ANNs) trained on X-ray diffraction (XRD) and thermal data to predict stable polymorphs, reducing experimental screening time by 40% .
Q. What advancements in microsampling techniques enhance rac-Atorvastatin Calcium pharmacokinetic studies?
Volumetric absorptive microsampling (VAMS) enables capillary blood collection with ≤10 µL volume, validated for atorvastatin using LC-MS/MS. This reduces animal/human subject burden and improves compliance in longitudinal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
